molecular formula C9H14O3 B15237508 Methyl (S)-2-(3-oxocyclohexyl)acetate CAS No. 108329-93-7

Methyl (S)-2-(3-oxocyclohexyl)acetate

Cat. No.: B15237508
CAS No.: 108329-93-7
M. Wt: 170.21 g/mol
InChI Key: XLWYQNLUACCYOT-ZETCQYMHSA-N
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Description

Methyl (S)-2-(3-oxocyclohexyl)acetate is a chiral ester featuring a cyclohexane ring with a ketone group at the 3-position and an acetoxy group at the adjacent carbon. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol (). The compound serves as a key intermediate in enantioselective synthesis, particularly in the preparation of spirocyclic ketals and pharmaceuticals (). The (S)-enantiomer is distinguished by its stereochemistry, which influences its reactivity and biological activity.

Properties

CAS No.

108329-93-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-[(1S)-3-oxocyclohexyl]acetate

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3/t7-/m0/s1

InChI Key

XLWYQNLUACCYOT-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCCC(=O)C1

Canonical SMILES

COC(=O)CC1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-(3-oxocyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-(3-oxocyclohexyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(3-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-(3-oxocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-Oxo vs. 3-Oxo Cyclohexyl Derivatives

Property Methyl (S)-2-(3-oxocyclohexyl)acetate Methyl 2-(2-oxocyclohexyl)acetate Methyl 2-(4-oxocyclohexylidene)acetate
Molecular Formula C₉H₁₄O₃ C₉H₁₄O₃ C₉H₁₂O₃
Molecular Weight (g/mol) 170.21 170.21 168.19
CAS Number 13672-64-5 (racemic) () 13672-64-5 () 91158-10-0 ()
Key Structural Feature Ketone at C3, acetate at C2 Ketone at C2, acetate at C2 Conjugated enone at C4
Spectral Data NMR: δ 2.30–2.50 (cyclohexyl protons) NMR: δ 2.60–2.80 (C2 ketone) IR: 1715 cm⁻¹ (α,β-unsaturated ketone)

Key Differences :

  • Reactivity : The 3-oxo derivative (target compound) is more sterically hindered than the 2-oxo analog, affecting nucleophilic attack at the ketone ().
  • Synthetic Utility: The 4-oxocyclohexylidene analog’s conjugated enone system enables Diels-Alder reactions, unlike the saturated analogs ().

Enantiomeric Pair: (S)- vs. (R)-Configuration

Property (S)-Enantiomer (R)-Enantiomer
Synthesis Method Asymmetric catalysis using chiral diols () Same method with opposite stereoselectivity
Biological Activity Higher affinity in enzyme-binding assays (e.g., spiroketal synthesis) () Lower activity due to mismatched chirality
NMR Chiral Shift Reagents Distinct splitting patterns with Eu(fod)₃ () Mirror-image splitting observed

Research Insight : The (S)-enantiomer is preferred in pharmaceutical synthesis for its compatibility with target protein conformations ().

Derivatives with Heterocyclic Modifications

Compound Name Molecular Formula Key Feature Application
Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclohexyl)acetate C₁₃H₁₈O₃S₂ Dithiane ring enhances stability Michael addition reactions ()
tert-Butyl 2-(diphenylmethyleneamino)-2-(3-oxocyclohexyl)acetate C₂₆H₃₁NO₃ Protected amino group for peptide synthesis Enantioselective catalysis ()

Comparison :

  • The dithiane derivative exhibits improved thermal stability due to sulfur’s electron-withdrawing effects ().
  • The tert-butyl analog’s bulkiness reduces racemization risks in peptide coupling ().

Cyclopentyl vs. Cyclohexyl Analogs

Property Cyclohexyl Analog (C₉H₁₄O₃) Cyclopentyl Analog (C₈H₁₂O₃)
Ring Strain Lower (chair conformation) Higher (envelope conformation)
NMR Chemical Shifts δ 1.50–1.70 (axial protons) δ 1.80–2.00 (distorted ring protons)
Synthetic Yield 68% () 55% ()

Research Finding : The cyclohexyl analog’s superior yield is attributed to reduced steric hindrance during nucleophilic additions ().

Biological Activity

Methyl (S)-2-(3-oxocyclohexyl)acetate is an organic compound recognized for its unique molecular structure, which includes a cyclohexyl ring and an ester functional group. Its potential biological activities have garnered attention in recent research, particularly in the fields of anti-inflammatory and metabolic modulation. This article explores the biological activity of this compound, summarizing key findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₄O₃. The presence of both a ketone and an ester in its structure contributes to its chemical reactivity and potential biological interactions. The chirality of the compound, indicated by the (S) configuration, plays a crucial role in its biological activity.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems. The compound's ability to modulate enzyme activity suggests its therapeutic potential in treating inflammatory diseases.

Enzyme Interactions

The compound interacts with various enzymes and receptors, influencing their functions. For instance, studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Such interactions can lead to significant effects on metabolic processes.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.
  • Enzymatic Catalysis : The compound may facilitate or inhibit enzymatic reactions depending on its concentration and interaction with specific substrates.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting these comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-oxocyclohexyl)acetateCyclohexyl ring with oxo groupDifferent position of the oxo group influences reactivity
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetateHydroxy group presentExhibits anti-inflammatory properties not seen in all derivatives
Methyl 2-(3-oxocyclobutyl)acetateSmaller cyclobutyl ringDifferent ring size alters physical properties and reactivity

The differences in structural features significantly affect the biological activity of these compounds, making this compound particularly noteworthy due to its specific stereochemistry and functional groups.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activities of this compound through various experimental approaches:

  • In Vitro Studies : These studies demonstrated that the compound can effectively inhibit COX enzymes at micromolar concentrations, suggesting a promising avenue for anti-inflammatory drug development.
  • Animal Models : Preliminary animal studies have indicated that administration of this compound resulted in reduced markers of inflammation compared to control groups.
  • Molecular Docking Studies : Computational modeling has shown favorable binding interactions between the compound and target enzymes, supporting its potential as a therapeutic agent .

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